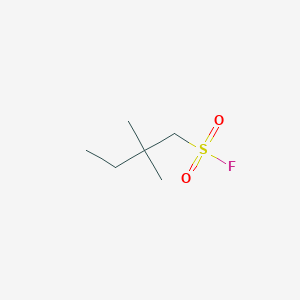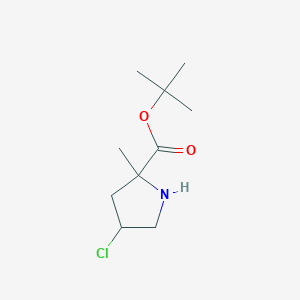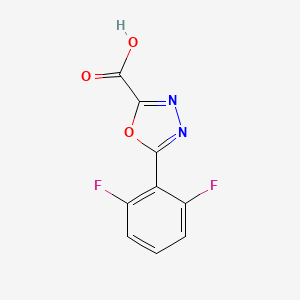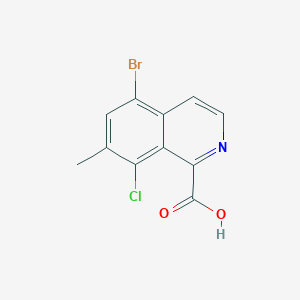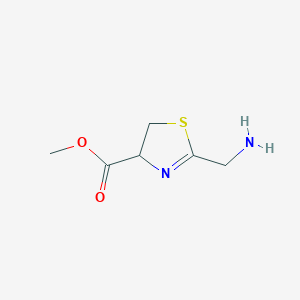![molecular formula C11H19NO3 B13217934 tert-butyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13217934.png)
tert-butyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate: is a chemical compound with the molecular formula C11H19NO3. It is a derivative of furo[3,4-c]pyrrole and is characterized by its hexahydro structure, which indicates the presence of six hydrogen atoms added to the furo[3,4-c]pyrrole ring system. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
The synthesis of tert-butyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as furo[3,4-c]pyrrole and tert-butyl chloroformate.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and the use of solvents like dichloromethane.
Catalysts and Reagents: Catalysts such as triethylamine are often used to facilitate the reaction. The tert-butyl group is introduced using tert-butyl chloroformate.
Purification: The final product is purified using techniques like column chromatography to obtain a high-purity compound.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for cost-effectiveness and yield.
Analyse Des Réactions Chimiques
tert-Butyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include sodium hydride and alkyl halides.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Applications De Recherche Scientifique
tert-Butyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
tert-Butyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate can be compared with similar compounds such as:
tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate: This compound has a similar structure but differs in the position of the functional groups.
Hexahydro-1H-furo[3,4-c]pyrrole: This compound lacks the tert-butyl ester group, leading to different chemical properties and reactivity.
tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate: This compound has a different degree of hydrogenation, affecting its stability and reactivity.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H19NO3 |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
tert-butyl 1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)11-6-12-4-8(11)5-14-7-11/h8,12H,4-7H2,1-3H3 |
Clé InChI |
FDBGUEUAWVKSRM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C12CNCC1COC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(Carboxymethyl)furan-2-yl]benzoic acid](/img/structure/B13217860.png)
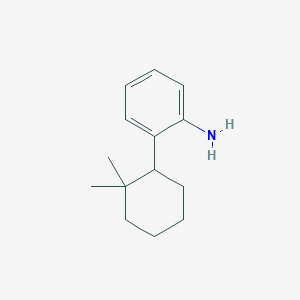
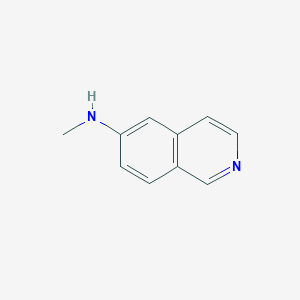


![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13217883.png)
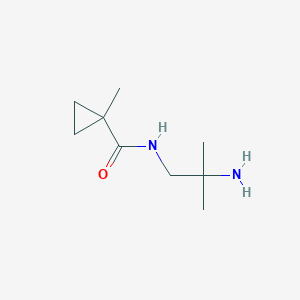
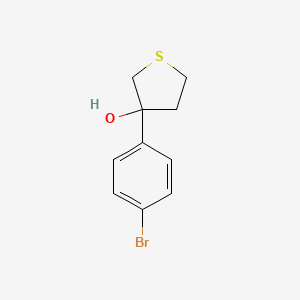
![6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13217905.png)
